1-(2-fluorophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Description
1-(2-fluorophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-fluorophenyl group at position 1 and a 1-propyl-1H-1,3-benzodiazol-2-yl moiety at position 4. The benzodiazolyl group, a bicyclic aromatic system, may enhance binding affinity to biological targets, such as enzymes or receptors, due to its planar structure and capacity for π-π interactions.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h3-10,14H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPDXXTYKFWGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Moiety: Starting with a suitable precursor, such as o-phenylenediamine, the benzodiazole ring can be formed through cyclization reactions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as modulators of neurological or psychiatric conditions.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological targets. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved could include neurotransmitter systems, signal transduction pathways, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 1-(3-chloro-2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (ChemDiv ID: 8019-3001): Structural Difference: The phenyl ring is substituted with a chlorine atom and a methyl group (3-chloro-2-methyl) instead of fluorine. Impact: Chlorine’s higher lipophilicity (LogP ~0.71) compared to fluorine (LogP ~0.14) may enhance membrane permeability but reduce metabolic stability. Molecular Weight: 375.88 g/mol (C21H22ClN3O) vs. ~357.4 g/mol (estimated for the target compound, C20H19FN3O).
1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :
- Structural Difference : A hydroxyl group and chlorine on the phenyl ring, with an oxadiazole substituent instead of benzodiazolyl.
- Activity : Exhibits 1.5× higher antioxidant activity than ascorbic acid, attributed to the hydroxyl group’s radical scavenging capacity. The absence of a hydroxyl in the target compound suggests divergent biological roles .
Analogues with Varied Heterocyclic Moieties
- S-61 and S-73 (Pyrrolidin-2-one derivatives with piperazine groups): Structural Difference: Piperazine substituents linked via butyl chains, replacing the benzodiazolyl group. Activity: Demonstrated α1-adrenolytic, antiarrhythmic, and hypotensive effects. The benzodiazolyl group in the target compound may favor different receptor interactions (e.g., GABAergic or serotonergic systems) compared to piperazine’s adrenergic focus .
- 4-(1-Methylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one: Structural Difference: A benzimidazolyl group and trifluoromethylphenyl substituent.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may reduce oxidative metabolism compared to chlorine-containing analogs, improving plasma stability .
- Heterocyclic Influence : The benzodiazolyl group’s rigidity and aromaticity could enhance binding to flat enzymatic pockets (e.g., kinases) relative to flexible piperazine derivatives .
- Activity Gaps: While antioxidant data are absent for the target compound, structural parallels suggest possible radical scavenging via the pyrrolidinone carbonyl group, albeit weaker than hydroxyl-bearing analogs .
Biological Activity
1-(2-fluorophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation, potentially leading to anticancer effects. Additionally, it has been observed to modulate neurotransmitter receptors, particularly GABA-A receptors, which are crucial for neurological function .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown promise as positive allosteric modulators (PAMs) of GABA-A receptors, which could be leveraged for therapeutic strategies against various cancers . The compound's ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further investigation.
Neuroprotective Effects
The compound's interaction with GABA-A receptors suggests potential neuroprotective effects. By modulating these receptors, it may help in treating neurological disorders such as anxiety and epilepsy. The structural features of benzimidazole derivatives enhance their metabolic stability and reduce hepatotoxicity, making them safer options for therapeutic use .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. The presence of the fluorine atom in the structure is thought to enhance its interaction with microbial targets, although detailed studies are still needed to confirm these effects.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | |
| Neuroprotective | Modulates GABA-A receptor activity | |
| Antimicrobial | Potential inhibition of pathogens | Preliminary findings |
Case Study: GABA-A Receptor Modulation
In a recent study examining the effects of benzimidazole derivatives on GABA-A receptors, it was found that certain modifications led to enhanced receptor binding and metabolic stability. Specifically, the introduction of fluorine at strategic positions improved the pharmacokinetic profile of the compounds tested . This suggests that similar modifications in this compound could yield compounds with improved therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
